molecular formula C22H22ClN5O4S B305536 methyl4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

methyl4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

Cat. No.: B305536
M. Wt: 488 g/mol
InChI Key: MSBIBROMQPRMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound that features a triazole ring, a chlorobenzoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzoyl group is then introduced via an acylation reaction, and the final esterification step involves the reaction of the intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale esterification processes to produce the final product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its targets, while the benzoate ester can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(5-{1-[(2-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is unique due to its combination of a triazole ring, a chlorobenzoyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H22ClN5O4S

Molecular Weight

488 g/mol

IUPAC Name

methyl 4-[[2-[[5-[1-[(2-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H22ClN5O4S/c1-13(24-20(30)16-6-4-5-7-17(16)23)19-26-27-22(28(19)2)33-12-18(29)25-15-10-8-14(9-11-15)21(31)32-3/h4-11,13H,12H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

MSBIBROMQPRMOK-UHFFFAOYSA-N

SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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